molecular formula C13H7Cl2NO3S B069287 4-(3-Chloro-2-Cyanophenoxy)Benzene-1-Sulfonyl Chloride CAS No. 175136-72-8

4-(3-Chloro-2-Cyanophenoxy)Benzene-1-Sulfonyl Chloride

Cat. No.: B069287
CAS No.: 175136-72-8
M. Wt: 328.2 g/mol
InChI Key: SCSJREMEEIARHE-UHFFFAOYSA-N
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Description

4-(3-Chloro-2-Cyanophenoxy)Benzene-1-Sulfonyl Chloride is a useful research compound. Its molecular formula is C13H7Cl2NO3S and its molecular weight is 328.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chlorination and Sulfonation in Organic Synthesis

The utility of sulfonyl chlorides, such as 4-(3-Chloro-2-Cyanophenoxy)Benzene-1-Sulfonyl Chloride, spans various domains in organic synthesis, notably in chlorination and sulfonation reactions. These compounds serve as pivotal reagents in introducing sulfonyl and chloro groups into organic molecules, facilitating the synthesis of a diverse range of chemical entities. For instance, the use of trifluoromethanesulfonyl chloride (CF3SO2Cl) illustrates the broader category of sulfonyl chlorides' roles in forming C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds, showcasing their versatility and efficiency in organic transformations (Chachignon, Guyon, & Cahard, 2017). These reactions underscore the strategic importance of sulfonyl chlorides in enabling selective and efficient synthesis pathways for functionalized aromatic compounds, highlighting their critical role in the development of pharmaceuticals, agrochemicals, and material science applications.

Catalysis in Regioselective Chlorination

The role of sulfonyl chlorides extends into catalysis, particularly in enhancing regioselectivity during chlorination processes. The development of para-selective processes for the chlorination of phenols using sulphuryl chloride, with the aid of various sulphur-containing catalysts, exemplifies the application of sulfonyl chloride derivatives in achieving high regioselectivity in the synthesis of chlorinated phenols. This regioselectivity is crucial for the commercial production of various industrially significant chlorinated phenols, where precise control over the position of chlorine substitution is essential for the desired activity and properties of the final products (Smith & El‐Hiti, 2021). The ability to direct the chlorination selectively opens up pathways to synthesize compounds with specific functionalities required in pharmaceuticals, dyes, and agrochemicals, demonstrating the fundamental importance of sulfonyl chlorides in synthetic organic chemistry.

Environmental Impact and Remediation

Sulfonyl chlorides, by virtue of their chemical structure, also find relevance in environmental chemistry, particularly in the study and remediation of pollution. Compounds similar to this compound are involved in the formation and study of chlorinated organic pollutants, such as polychlorinated dibenzothiophenes (PCDTs). These studies are vital for understanding the environmental fate, toxicity, and remediation strategies for chlorinated organic compounds, which are of concern due to their persistence and potential bioaccumulative properties (Huntley et al., 1994). Research in this area contributes to the development of more sustainable chemical practices and environmental remediation techniques, underscoring the dual role of sulfonyl chlorides in both contributing to and solving environmental challenges.

Safety and Hazards

This compound is classified as hazardous, with risk statements indicating it can cause burns and eye damage (R34) and may cause sensitization by skin contact (R43) . Safety statements advise avoiding contact with skin and eyes and wearing suitable protective clothing, gloves, and eye/face protection . It is classified under RIDADR 3261 .

Properties

IUPAC Name

4-(3-chloro-2-cyanophenoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NO3S/c14-12-2-1-3-13(11(12)8-16)19-9-4-6-10(7-5-9)20(15,17)18/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSJREMEEIARHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C#N)OC2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380293
Record name 4-(3-Chloro-2-Cyanophenoxy)Benzene-1-Sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-72-8
Record name 4-(3-Chloro-2-cyanophenoxy)benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175136-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Chloro-2-Cyanophenoxy)Benzene-1-Sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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